MAPK13-IN-1

structural biology kinase inhibitor pharmacology binding kinetics

MAPK13-IN-1 is the first structurally validated Type II (DFG-out) p38δ inhibitor with slow dissociation kinetics. Unlike pan-p38 or α-selective agents, it targets p38δ with 620 nM potency without confounding off-target effects. Ideal for IL-13-induced mucus production studies, rapamycin resistance models, and SARS-CoV-2 phosphoproteomics. Stock available in standard research quantities.

Molecular Formula C20H23N5O2
Molecular Weight 365.4 g/mol
Cat. No. B2848521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAPK13-IN-1
Molecular FormulaC20H23N5O2
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3)C
InChIInChI=1S/C20H23N5O2/c1-20(2,3)17-13-18(25(4)24-17)23-19(26)22-14-5-7-15(8-6-14)27-16-9-11-21-12-10-16/h5-13H,1-4H3,(H2,22,23,26)
InChIKeyMHSLDASSAFCCDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





MAPK13-IN-1: The Foundational p38δ MAPK13 Inhibitor for Pulmonary Disease and Beyond


MAPK13-IN-1 (CAS 229002-10-2, also known as Compound 61) is a small-molecule, ATP-competitive inhibitor of mitogen-activated protein kinase 13 (MAPK13), which encodes the p38δ isoform of the p38 MAPK family . This compound was disclosed in patent WO2014015056A2 and is characterized by an IC50 of 620 nM against the target enzyme in biochemical assays [1]. Structurally, MAPK13-IN-1 engages the kinase in the DFG-out (Asp-Phe-Gly-out) inactive conformation and exhibits slow dissociation kinetics, a hallmark of Type II kinase inhibitors that distinguishes it from DFG-in binders [2]. It has been the subject of comprehensive structural and biophysical analysis, including the first crystal structures of MAPK13-inhibitor complexes .

Why MAPK13-IN-1 Cannot Be Substituted with Pan-p38 or p38α-Selective Inhibitors


The p38 MAPK family comprises four isoforms—p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13)—each with distinct tissue expression patterns and disease roles [1]. While pan-p38 inhibitors such as Doramapimod (BIRB-796) exhibit broad activity (p38α IC50 38 nM, p38δ IC50 520 nM), they fail to discriminate between ubiquitously expressed p38α and the more selectively expressed p38δ isoform . Conversely, p38α-selective inhibitors like Neflamapimod (VX-745) (p38α IC50 10 nM, no p38γ inhibition) and CHF6297 (p38α IC50 0.14 nM, >1,000-fold selectivity against p38γ/δ) are optimized for p38α and exhibit negligible activity against p38δ [2]. Genetic knockout studies reveal that p38α deletion causes embryonic lethality, whereas p38γ/δ double knockout mice are viable, underscoring the fundamental therapeutic divergence between targeting p38α versus p38δ [3]. MAPK13-IN-1 occupies a distinct chemical space: it is a DFG-out binder with 620 nM potency against p38δ, offering a defined tool for interrogating p38δ-specific biology without the confounding effects of potent p38α inhibition inherent to pan- and α-selective inhibitors [4].

Quantitative Differentiation of MAPK13-IN-1 Against Key Comparators


Distinct DFG-Out Binding Mode Confers Slow Dissociation Kinetics Versus DFG-In Micromolar Inhibitors

MAPK13-IN-1 binds MAPK13 (p38δ) in the DFG-out conformation, a binding mode associated with Type II kinase inhibitors. In contrast, micromolar inhibitors of MAPK13 bind in the DFG-in mode. Comprehensive biophysical analysis by biolayer interferometry demonstrates that nanomolar DFG-out inhibitors exhibit significantly longer ligand-enzyme complex half-lives compared to micromolar DFG-in inhibitors [1].

structural biology kinase inhibitor pharmacology binding kinetics

Isoform-Selective Targeting: MAPK13-IN-1 p38δ IC50 620 nM Versus Pan-p38 and α-Selective Comparators

MAPK13-IN-1 exhibits an IC50 of 620 nM against MAPK13 (p38δ) in biochemical assays . In contrast, the pan-p38 inhibitor Doramapimod (BIRB-796) displays an IC50 of 520 nM for p38δ, but also potently inhibits p38α (38 nM), p38β (65 nM), and p38γ (200 nM), providing no isoform discrimination . The p38α-selective inhibitor Neflamapimod (VX-745) exhibits an IC50 of 10 nM for p38α with no inhibition of p38γ, while CHF6297 achieves p38α IC50 0.14 nM with >1,000-fold selectivity against p38γ and p38δ .

kinase selectivity p38 MAPK isoforms target engagement

Cellular Activity in Vero E6 Cells Establishes Functional Relevance for Antiviral and Respiratory Research

In Vero E6 cells (African green monkey kidney epithelial cells), MAPK13-IN-1 exhibits an IC50 of 4.63 μM in a cell viability/antiviral assay context . This cellular activity provides a benchmark for functional p38δ pathway engagement in a relevant pulmonary epithelial model. The compound also produces an antiviral effect with an IC50 of 4.6 μM in the context of SARS-CoV-2 infection models [1].

cellular pharmacology antiviral activity pulmonary epithelial cells

Physicochemical and Solubility Profile Enables Robust In Vitro Experimental Flexibility

MAPK13-IN-1 (MW 365.43, cLogP 2.71, TPSA 81.07 Ų) demonstrates high solubility in DMSO (≥250 mg/mL, equivalent to ≥684 mM) . This solubility enables preparation of concentrated stock solutions, reducing solvent exposure in cell-based assays. The compound complies with Lipinski's Rule of Five (0 violations) and has 2 hydrogen bond donors and 5 acceptors [1].

solubility formulation drug-like properties

Optimized Research and Preclinical Application Scenarios for MAPK13-IN-1


Elucidating p38δ-Specific Signaling in Pulmonary Mucus Hypersecretion Models

MAPK13-IN-1 is uniquely positioned for studies of IL-13-induced mucus production in airway epithelial cells. The compound was specifically designed to reduce MAPK13 signaling-induced mucous production by airway epithelial cells in response to IL-13 activation [1]. This application stems directly from the compound's DFG-out binding mode and its use in respiratory disease research contexts, including asthma and COPD models where p38δ activation drives mucin gene expression [2].

Investigating MAPK13-Mediated Resistance to mTOR Inhibition in Cancer Models

Recent studies demonstrate that MAPK13 mRNA stabilization via m6A modification limits the anticancer efficacy of rapamycin (mTORC1 inhibitor) [1]. MAPK13-IN-1 has been employed in combination with rapamycin to evaluate whether pharmacological inhibition of p38δ can overcome rapamycin resistance. In LAM 621-101 cells, treatment with MAPK13-IN-1 (5 μM) combined with rapamycin suppresses cell proliferation and migration [2]. This scenario is directly supported by quantitative evidence of MAPK13-IN-1's cellular activity in Vero E6 cells (IC50 4.63 μM) and its defined p38δ inhibition profile [3].

Interrogating p38 MAPK Pathway Contributions in Viral Infection Models

MAPK13-IN-1 has demonstrated antiviral activity with an IC50 of 4.6 μM in the context of SARS-CoV-2 infection models, where p38 MAPK activity is upregulated following viral infection [1]. The compound has been utilized in phosphoproteomics studies to identify potential drugs for treating SARS-CoV-2 infection and is included alongside ralimetinib and ARRY-797 as a tool to inhibit members of the p38 signaling pathway [2]. This application leverages MAPK13-IN-1's cellular potency and its distinction from p38α-selective inhibitors that would confound interpretation of viral host response pathways.

Structure-Based Kinase Inhibitor Design and DFG-Out Binding Mode Studies

The first crystal structures of MAPK13-inhibitor complexes were obtained using MAPK13-IN-1 and related compounds [1]. The compound serves as a validated chemical probe for studying DFG-out (Type II) inhibitor binding to p38δ, with established slow dissociation kinetics measured by biolayer interferometry [2]. Researchers engaged in structure-based drug design can utilize MAPK13-IN-1 as a benchmark DFG-out binder for comparative studies against DFG-in inhibitors, with the >800-fold potency range between inhibitor classes providing a clear experimental framework [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAPK13-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.